molecular formula C16H21NOS B2713869 1-(7-Phenyl-1,4-thiazepan-4-yl)pent-4-en-1-one CAS No. 1797368-88-7

1-(7-Phenyl-1,4-thiazepan-4-yl)pent-4-en-1-one

Cat. No. B2713869
CAS RN: 1797368-88-7
M. Wt: 275.41
InChI Key: GZBXWUITUAPOGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(7-Phenyl-1,4-thiazepan-4-yl)pent-4-en-1-one is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. In

Scientific Research Applications

Crystal Structure and Interactions

The study of 6,7-Diphenyl-5-thia-7-azaspiro[2.6]nonan-8-one revealed the crystal structure and interactions within. The 1,3-thiazepan-4-one ring adopts a chair-type conformation, demonstrating the structural stability and potential for further chemical modification of related compounds. Molecules in the crystal are linked by weak C—H⋯O interactions, forming a three-dimensional network, which may inform the design of new materials or drugs (Yennawar & Silverberg, 2013).

Anticancer Activity

Research on the synthesis of 5-Substituted 2-Methylbenzimidazoles with Anticancer Activity indicates the potential of similar structural frameworks in developing anticancer agents. Compounds with thiocarboximidopyrazolyl, phenylpyrazolyl, and other substituents showed potent cytotoxic activity against various human cancer cell lines, highlighting the relevance of such chemical structures in medicinal chemistry for cancer treatment (El-Naem et al., 2003).

Microwave-assisted Syntheses

A novel "clean" synthetic method for N-heterocycles was developed using microwave-assisted synthesis, involving alkenone-, alkynone-, and aryl-carbonyl O-phenyl oximes. This method efficiently prepared known and novel N-heterocycles, demonstrating the utility of related compounds in facilitating diverse organic syntheses and potentially accelerating the discovery of new drugs or materials (Portela-Cubillo et al., 2008).

Enantioselective Catalysis

In the realm of asymmetric synthesis, research into the catalysis by amino acid-derived tetracoordinate complexes for enantioselective addition of dialkylzincs to aliphatic and aromatic aldehydes has shown that such frameworks can be highly effective. This suggests the potential of 1-(7-Phenyl-1,4-thiazepan-4-yl)pent-4-en-1-one and derivatives in asymmetric catalysis, which is crucial for the production of chiral drugs and compounds (Dangel & Polt, 2000).

Fragment Screening Libraries

The synthesis of 1,4-Thiazepanones and 1,4-Thiazepanes as 3D Fragments for Screening Libraries highlighted the underrepresentation of such seven-membered ring systems in fragment screening libraries. Their high 3D character and efficient, diversified synthesis make them suitable for developing new BET bromodomain ligands, thus contributing to the discovery of novel therapeutics (Pandey et al., 2020).

properties

IUPAC Name

1-(7-phenyl-1,4-thiazepan-4-yl)pent-4-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NOS/c1-2-3-9-16(18)17-11-10-15(19-13-12-17)14-7-5-4-6-8-14/h2,4-8,15H,1,3,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZBXWUITUAPOGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)N1CCC(SCC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.